molecular formula C18H15N3O2 B2468655 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole CAS No. 1986519-09-8

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole

Cat. No.: B2468655
CAS No.: 1986519-09-8
M. Wt: 305.337
InChI Key: OWGXZHVWSYUKMT-UHFFFAOYSA-N
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Description

3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole is a synthetic organic compound featuring a 1,2,4-oxadiazole heterocycle linked to a 1-methyl-1H-indole system. It has a molecular formula of C18H15N3O2 and a molecular weight of 305.34 g/mol . The 1,2,4-oxadiazole ring is a well-known pharmacophore in medicinal chemistry due to its bioisosteric properties, often used to replace ester or amide functional groups to enhance metabolic stability . While the specific biological activity of this compound requires further investigation, derivatives containing the 1,2,4-oxadiazole scaffold are of significant interest in pharmaceutical research. Compounds with this core structure have been explored for a wide range of therapeutic applications, including as anticancer agents, enzyme inhibitors, and treatments for neurodegenerative disorders . The structural hybrid of oxadiazole and indole moieties is a promising framework for developing new biologically active compounds, as both subunits are prevalent in many drug discovery programs . Researchers may find this chemical valuable as a building block or lead compound in their projects involving heterocyclic chemistry and drug discovery. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-(1-methylindol-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-21-11-15(14-5-3-4-6-16(14)21)18-19-17(20-23-18)12-7-9-13(22-2)10-8-12/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGXZHVWSYUKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole typically involves the formation of the oxadiazole ring followed by its attachment to the indole moiety. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts and optimized reaction pathways can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The indole and oxadiazole rings play crucial roles in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Compound 19b: 3-(5-Phenylamino-[1,3,4]Oxadiazol-2-yl)-2-Methyl-1H-Indole ()

  • Structural Differences: The oxadiazole ring is substituted with a phenylamino group instead of 4-methoxyphenyl. The indole has a methyl group at position 2 (vs. position 1 in the target compound).
  • Physical Properties :
    • Melting point: 248°C (lower than other analogues due to reduced symmetry and weaker intermolecular forces).
  • Spectroscopic Data :
    • IR: NH stretches at 3404 and 3179 cm⁻¹ (absent in the target compound due to the 1-methyl substitution on indole).
    • $^1$H-NMR: Methyl group at δ2.52 (s), aromatic protons at δ6.33–7.78 (m).
  • Synthesis : Microwave-assisted cyclization, yielding 87% efficiency.

Compound 21: 3-[(3-Methyl-4-Phenylhydrazono-5-Oxopyrazolin-1-yl)Carbonyl]-2-Methyl-1H-Indole ()

  • Structural Differences :
    • Contains a pyrazolone ring instead of oxadiazole.
    • Additional carbonyl and hydrazone functionalities.
  • Physical Properties :
    • Melting point: 328°C (higher due to hydrogen bonding from NH and carbonyl groups).
  • Spectroscopic Data :
    • IR: Two carbonyl stretches at 1706 and 1664 cm⁻¹.
    • $^13$C-NMR: Carbonyl carbons at δ152.13–159.83.

5-(1H-Indole-3-yl-Methyl)-1,3,4-Oxadiazole-2-Thiol ()

  • Structural Differences :
    • Oxadiazole linked to indole via a methylene bridge.
    • Thiol (-SH) substituent on oxadiazole.
  • Synthesis : Reflux with carbon disulfide and KOH, yielding thiol functionality.

3-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]Aniline (BB10-5940) ()

  • Structural Differences :
    • Aniline replaces the 1-methylindole core.
  • Physical Properties :
    • Molecular weight: 267.28 g/mol (lower than the target compound due to simpler structure).
  • Applications : Marketed as a building block (MFCD06738194), suggesting utility in drug discovery.

Key Comparative Data Table

Compound Name Core Structure Substituents on Oxadiazole Melting Point (°C) Key Functional Groups Synthesis Yield
Target Compound 1-Methylindole 4-Methoxyphenyl Not reported Methoxy, Methyl Not reported
19b () 2-Methylindole Phenylamino 248 NH, Methyl 87%
21 () 2-Methylindole Pyrazolone-Carbonyl 328 Carbonyl, Hydrazone 84%
BB10-5940 () Aniline 4-Methoxyphenyl Not reported Methoxy, NH₂ Not reported
5-(Indole-3-yl-Methyl)-Oxadiazole Indole-Methylene Thiol Not reported SH Good yield

Discussion of Structural and Functional Trends

  • Thermal Stability : Compounds with hydrogen-bonding groups (e.g., NH in 19b, carbonyl in 21) exhibit higher melting points .
  • Synthetic Efficiency : Microwave-assisted methods () achieve higher yields (>80%) compared to traditional reflux .

Biological Activity

The compound 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole is part of a class of chemical compounds known for their diverse biological activities. This article explores its biological activity, focusing on anticancer, antibacterial, and antifungal properties, supported by relevant data and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C18H16N4O2
  • Molecular Weight: 320.35 g/mol

Biological Activity Overview

Compounds containing the 1,2,4-oxadiazole moiety have been documented to exhibit a wide range of biological activities. Research indicates that this specific compound may possess significant anticancer properties, alongside potential antibacterial and antifungal effects.

Anticancer Activity

Recent studies have shown that derivatives of oxadiazole exhibit promising cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies: A study reported that compounds similar to this compound demonstrated IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) cell lines .
  • Mechanism of Action: The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including the inhibition of histone deacetylases (HDACs) which are crucial in cancer progression .

Antibacterial Activity

The antibacterial potential of oxadiazole derivatives has also been explored:

  • Activity Against Bacteria: Studies have indicated that certain oxadiazole derivatives can inhibit bacterial growth effectively. For example, compounds with similar structures were tested against Gram-positive and Gram-negative bacteria, showing inhibition zones ranging from 18 mm to 24 mm depending on the concentration .

Data Table: Biological Activity Summary

Activity TypeCell Line/BacteriaIC50 / Inhibition ZoneReference
AnticancerMCF-70.12 - 2.78 µM
AnticancerA5490.12 - 2.78 µM
AnticancerA3750.12 - 2.78 µM
AntibacterialStaphylococcus aureus24 mm
AntibacterialEscherichia coli18 mm

Case Studies

  • Cytotoxicity Study : A comprehensive study evaluated various oxadiazole derivatives for their cytotoxic effects on cancer cell lines. The study highlighted that modifications in the phenyl ring significantly influenced the biological activity, with certain substitutions leading to enhanced potency against MCF-7 cells .
  • Antibacterial Evaluation : Another research focused on the antibacterial properties of oxadiazole compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a strong correlation between structural modifications and antibacterial efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole, and what critical reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step heterocyclic coupling. For example:

Oxadiazole ring formation : React 4-methoxybenzamide with hydroxylamine hydrochloride under reflux to generate the 1,2,4-oxadiazole precursor.

Indole coupling : Use a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 1-methylindole moiety to the oxadiazole core.

  • Critical factors : Temperature control (80–100°C for oxadiazole formation), solvent polarity (DMF or THF), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) significantly impact yield .
    • Characterization : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR and HRMS .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Key techniques :

  • NMR spectroscopy : Assign aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) to verify substituent positions .
  • X-ray crystallography : Resolve crystal packing and confirm the oxadiazole-indole dihedral angle (e.g., ~15° for planar bioactive conformers) .
  • Mass spectrometry : Use HRMS to validate the molecular ion peak (e.g., m/z 335.12 for C₁₈H₁₅N₃O₂) .

Q. What preliminary biological screening data exist for this compound, and how are these assays designed?

  • Anticancer assays : Test against human cancer cell lines (e.g., HepG2, MCF-7) using MTT assays (IC₅₀ ~30 μM) with cisplatin as a positive control .
  • Antimicrobial screening : Evaluate via broth microdilution against E. coli and C. albicans (MIC ~25 μg/mL) .
  • Mechanistic insights : Preliminary molecular docking suggests interaction with tubulin or topoisomerase II .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts like regioisomeric oxadiazoles?

  • Strategies :

  • Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 6 hrs) and improves regioselectivity (>90% yield) .
  • Protecting groups : Temporarily block the indole nitrogen with Boc to prevent undesired cyclization .
  • Catalyst screening : Test PdCl₂(dppf) or NiCl₂(PCy₃)₂ for enhanced cross-coupling efficiency .

Q. How should researchers address contradictory data in reported biological activities (e.g., variable IC₅₀ values)?

  • Troubleshooting steps :

Dose-response refinement : Use 8–10 concentration points (1–100 μM) to improve IC₅₀ accuracy .

Target validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., tubulin β-III) .

Solubility adjustments : Optimize DMSO concentration (<0.1% v/v) to avoid false negatives in cell-based assays .

Q. What computational approaches predict binding modes and pharmacokinetic properties?

  • Molecular docking : Use AutoDock Vina to simulate interactions with EGFR (binding energy ≤ -8.5 kcal/mol) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD ≤ 2 Å) .
  • ADMET prediction : SwissADME estimates moderate BBB permeability (logBB = -0.5) and CYP3A4 inhibition risk .

Q. How can structure-activity relationships (SAR) guide derivatization to enhance potency?

  • Modification hotspots :

  • Oxadiazole substituents : Replace 4-methoxyphenyl with 4-fluorophenyl to improve electron-withdrawing effects (IC₅₀ ↓ 40%) .
  • Indole N-methylation : Retain to prevent metabolic oxidation (compare with 1H-indole analogs) .
    • Bioisosteres : Substitute oxadiazole with 1,3,4-thiadiazole to enhance solubility (logP ↓ 0.8) .

Q. What methodologies assess pharmacokinetic parameters like solubility and metabolic stability?

  • Solubility : Shake-flask method in PBS (pH 7.4) with UV quantification (measured ~15 μg/mL) .
  • Microsomal stability : Incubate with rat liver microsomes (RLM); calculate t₁/₂ using LC-MS/MS (t₁/₂ = 45 mins) .
  • Plasma protein binding : Equilibrium dialysis (PPB = 85%) .

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